4'-Fluorochalcona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4’-Fluorochalcone involves the condensation of an acetophenone derivative with an aromatic aldehyde, followed by cyclization. Specific synthetic routes and reaction conditions may vary .

Molecular Structure Analysis

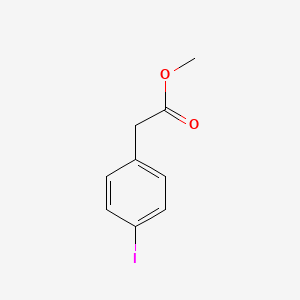

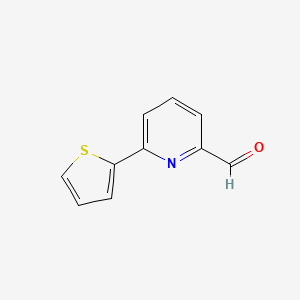

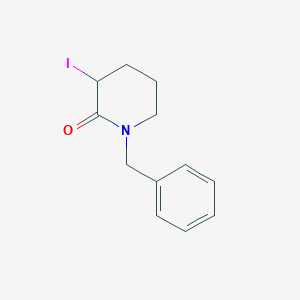

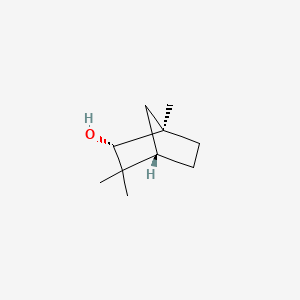

The molecular formula of 4’-Fluorochalcone is C15H11FO , with a molecular weight of approximately 226.25 g/mol . Its chemical structure consists of a chalcone backbone with a fluorine substituent at the 4’ position .

Chemical Reactions Analysis

4’-Fluorochalcone can undergo various chemical reactions typical of chalcones, including nucleophilic additions, cyclizations, and oxidative processes. These reactions can lead to the formation of diverse derivatives with altered properties .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

4’-Fluorochalcona: Un análisis exhaustivo de aplicaciones en investigación científica

Inhibidor de la expresión de iNOS: Una aplicación única de la 4’-Fluorochalcona es como un inhibidor selectivo de la expresión de la óxido nítrico sintasa inducible (iNOS). Se ha demostrado que atenúa el desarrollo de la artritis inducida por adyuvante en ratas, lo que sugiere posibles beneficios terapéuticos en enfermedades inflamatorias .

Inhibición de la anhidrasa carbónica: Las chalconas, incluidos derivados como la 4’-Fluorochalcona, se han estudiado por sus efectos inhibitorios sobre las anhidrasas carbónicas humanas (hCA). Las modificaciones, como la adición de un grupo flúor, pueden afectar significativamente su potencia inhibitoria, lo que puede ser útil en el diseño de fármacos dirigidos a las enzimas hCA .

Quimiosensor fluorescente para iones metálicos: Las chalconas se han explorado como quimiosensores fluorescentes debido a sus propiedades fotofísicas. Aunque no es específico de la 4’-Fluorochalcona, los derivados de la chalcona han mostrado efectos selectivos de extinción de la fluorescencia con ciertos iones metálicos como Hg(II), lo que indica posibles aplicaciones en el monitoreo ambiental y la detección de iones metálicos .

Mecanismo De Acción

Target of Action

Chalcones, the class of compounds to which 4’-fluorochalcone belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

This compound forms a complex with iron (Fe3+) ions, serving as a highly selective cyanide anion probe via a turn-on fluorescence mechanism .

Biochemical Pathways

For instance, a study on a related compound, 3,4,5-trimethoxy-4’-fluorochalcone, showed that it could modulate the production of nitric oxide (NO) and prostaglandins in vivo .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4’-Fluorochalcone is currently unknown .

Result of Action

Related chalcone compounds have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chalcone compounds .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Chalcones, including 4’-Fluorochalcone, have been shown to exhibit a wide range of cellular effects. They can modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification

Molecular Mechanism

It is known that chalcones can interact with biomolecules and influence gene expression

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032077 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4'-Fluorochalcone acts as a competitive inhibitor of sEH. [, , , , ] Research suggests that it binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural substrates, epoxides. [, ] Specifically, 4'-Fluorochalcone oxide, a derivative of 4'-Fluorochalcone, has been shown to covalently bind to Asp-333, a key amino acid residue within the catalytic triad of sEH. [, ] This interaction effectively blocks the enzyme's active site. []

A: Inhibiting sEH can lead to the accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs), which have various biological activities, including anti-inflammatory and vasodilatory effects. [] Therefore, 4'-Fluorochalcone, by inhibiting sEH, could potentially contribute to these beneficial effects.

A: 4'-Fluorochalcone has the molecular formula C15H11FO and a molecular weight of 226.24 g/mol. []

A: 4'-Fluorochalcone has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [] These techniques provide insights into the functional groups, proton environments, and molecular mass of the compound, confirming its structure and purity.

A: 4'-Fluorochalcone is primarily studied for its inhibitory properties rather than its catalytic activity. It acts as a competitive inhibitor of enzymes like sEH, interfering with their catalytic function. [, , , , ]

A: Research suggests that the presence of the α,β-unsaturated ketone moiety in the chalcone structure is crucial for its interaction with sEH. [, , ] Modifications to the aromatic rings, such as the introduction of different substituents, can influence the inhibitory potency and selectivity. For example, 4'-Fluorochalcone exhibits stronger sEH inhibition compared to other chalcone derivatives. []

A: While some studies suggest 4'-Fluorochalcone is not toxic to certain cell types at specific concentrations, [] comprehensive toxicological data is limited. Further research is necessary to fully understand its safety profile, potential adverse effects, and long-term consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)